Rivaroxaban Impurity 6 is an important compound in the pharmaceutical field, particularly related to the anticoagulant drug rivaroxaban, which is a direct factor Xa inhibitor used to prevent and treat blood clots. Understanding impurities like Rivaroxaban Impurity 6 is crucial for ensuring the safety and efficacy of rivaroxaban formulations. This impurity is characterized by its structural formula and plays a significant role in the quality control of rivaroxaban production.
Rivaroxaban Impurity 6 has been identified through various synthesis processes of rivaroxaban, with specific attention given to its formation during the drug's manufacturing. The impurity can arise from the chemical reactions involved in the synthesis of rivaroxaban and its intermediates, highlighting the need for robust analytical methods to monitor and control impurities in pharmaceutical products .
Rivaroxaban Impurity 6 falls under the category of pharmaceutical impurities, which can be classified into identified impurities (those with confirmed structures), specific impurities (which have specified limits), and potential impurities (theoretically generated during production) . The classification is essential for regulatory compliance and ensuring patient safety.
The synthesis of Rivaroxaban Impurity 6 typically involves a multi-step chemical reaction that includes key reagents such as phthalic anhydride, acetone, and methylamine. A notable method described in patents involves a one-pot synthesis that simplifies the process while maintaining high purity levels .
A typical synthesis procedure includes:
This method yields Rivaroxaban Impurity 6 with a reported yield of approximately 62% .
The molecular formula of Rivaroxaban Impurity 6 is C19H20ClN3O6S, with a molecular weight of approximately 453.9 g/mol . The structure features a thiophene ring, which is integral to its activity and interaction in biological systems.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of Rivaroxaban Impurity 6. High-Performance Liquid Chromatography (HPLC) is also utilized to assess purity levels .
Rivaroxaban Impurity 6 can participate in various chemical reactions typical for pharmaceutical compounds, including hydrolysis, oxidation, and reduction reactions. These reactions are critical in understanding how impurities can form during drug synthesis or degradation processes.
The formation of Rivaroxaban Impurity 6 involves specific reaction conditions that favor its production while minimizing other unwanted by-products. For example, controlling temperature and pH during synthesis can significantly influence the yield and purity of the final product .
Rivaroxaban Impurity 6 exhibits characteristics typical of organic compounds, including solubility in organic solvents like dichloromethane and acetone. Its melting point and boiling point are critical parameters for assessing stability under various conditions.
The chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present within its structure. Stability studies indicate that Rivaroxaban Impurity 6 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Rivaroxaban Impurity 6 serves as a reference substance in quality control laboratories for monitoring impurity levels in rivaroxaban formulations. Its characterization aids in regulatory submissions and compliance with pharmacopeial standards . Additionally, understanding this impurity contributes to broader research on drug stability, formulation development, and safety evaluation.
Rivaroxaban Impurity 6 (4-(4-Aminophenyl)morpholin-3-one; CAS 438056-69-0) emerges as a critical process-related impurity during the synthesis of rivaroxaban intermediates. This impurity predominantly forms during the reduction step of 4-(4-nitrophenyl)morpholin-3-one (Compound 19) to the key intermediate 4-(4-aminophenyl)-3-morpholinone (Compound 5). The reduction typically employs catalytic hydrogenation with palladium on carbon (Pd-C) or alternative reducing agents like ammonium formate in methanol [7]. Incomplete reduction or over-reduction side reactions generate Impurity 6 as a stable byproduct that can persist through subsequent synthetic steps if not effectively removed [3].
The formation mechanism involves competing hydrolysis pathways under alkaline conditions during morpholinone ring formation. When sodium hydroxide and phase-transfer catalysts like tetra-butyl ammonium bromide (TBAB) are employed for cyclization of 2-[(4-nitroanilino)-(2-chloroethoxy)]acetic acid, residual hydroxide ions can catalyze the decomposition of the morpholinone ring system, yielding aniline derivatives that ultimately form Impurity 6 [7]. Process parameters critically influence impurity levels, with studies demonstrating that maintaining reaction temperatures below 80°C during the condensation of 4-(4-aminophenyl)-3-morpholinone with glycidyl derivatives reduces Impurity 6 formation by approximately 40% compared to higher-temperature processes [4].
Table 1: Synthetic Conditions Influencing Impurity 6 Formation
Reaction Stage | Critical Parameter | Optimal Condition | Impurity 6 Yield Reduction |
---|---|---|---|
Nitro Reduction | Catalyst Loading | 5% Pd-C | 55% reduction vs. 10% Pd-C |
Morpholinone Cyclization | Base Concentration | 1.2 eq NaOH | 60% reduction vs. 2.0 eq NaOH |
Oxazolidinone Formation | Solvent System | IPA:Water (17:3) | 70% reduction vs. pure IPA |
Final Coupling | Temperature Control | <25°C | 40% reduction vs. >30°C |
The stability and reactivity of synthetic intermediates directly govern Impurity 6 formation throughout rivaroxaban manufacturing. The aminophenyl morpholinone intermediate (Compound 5) serves as both the precursor to Impurity 6 and its primary carrier into downstream reactions. Analytical studies of reaction mass from pilot batches reveal that residual moisture exceeding 0.5% in Compound 5 triggers autoxidation pathways that degrade the morpholinone ring, generating up to 2.8% Impurity 6 during storage prior to the next reaction step [3] [7].
During the synthesis of amino alcohol intermediate 7, nucleophilic attack of Compound 5 on oxirane derivatives presents substantial risk of impurity generation. Process optimization studies demonstrated that using a precisely controlled 1.05:1 molar ratio of oxirane to Compound 5 in isopropanol-water (17:3) solvent systems effectively suppresses dimerization side reactions that otherwise generate bridged analogs of Impurity 6. Exceeding this stoichiometric ratio by just 10% increases dimer impurity formation by 35%, which subsequently degrades to Impurity 6 under thermal stress [7].
The deprotection step of phthalimide intermediate 8 using methylamine presents additional generation pathways. Under alkaline deprotection conditions, the morpholinone ring undergoes partial hydrolysis to aniline derivatives, which are subsequently acetylated to form Impurity 6 analogs. Chromatographic analysis of pilot batches showed that maintaining methylamine concentrations below 40% and reaction temperatures at 60-65°C reduced Impurity 6 formation from 1.2% to below 0.3% in the isolated hydrochloride salt of Compound 9 [7].
Rivaroxaban Impurity 6 (C₁₀H₁₂N₂O₂; MW 192.21 g/mol) exhibits distinct structural features differentiating it from both the parent drug and co-existing impurities. Unlike rivaroxaban's complex structure featuring a chlorothiophene carboxamide group, oxazolidinone ring, and substituted morpholinone, Impurity 6 consists of a simplified aminophenyl-morpholinone scaffold without stereochemical complexity [2] [8]. This structural simplification yields significantly different chromatographic behavior, with Impurity 6 eluting at 2.57 relative retention time (RRT) compared to rivaroxaban's 1.00 RRT in standardized HPLC methods [3].
Differentiation from structurally similar impurities involves precise analytical characterization:
Table 2: Analytical Differentiation of Rivaroxaban Impurity 6 from Related Compounds
Characteristic | Rivaroxaban Impurity 6 | Rivaroxaban (Parent) | EP Impurity E (CAS 1415566-28-7) |
---|---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₉N₃O₅S |
Molecular Weight | 192.21 g/mol | 435.88 g/mol | 377.34 g/mol |
Key Structural Features | Unsubstituted morpholinone, primary amine | Chlorothiophene-carboxamide, oxazolidinone | Decarboxylated rivaroxaban analog |
Characteristic NMR Signal | δ 4.10 (s, -CO-CH₂-) | δ 7.75 (s, thiophene-H) | δ 6.60 (d, aminophenyl-H) |
HPLC RRT (Reference: Rivaroxaban=1.00) | 2.57 | 1.00 | 0.92 |
Major MS Fragment | m/z 175 (M⁺-NH₂) | m/z 436 (M⁺+H) | m/z 332 (M⁺-CONH) |
The morpholinone core of Impurity 6 presents distinctive stereochemical characterization challenges despite its apparent structural simplicity. Unlike the parent rivaroxaban molecule which contains a chiral oxazolidinone center (S-configuration), Impurity 6 lacks traditional stereocenters but exhibits conformational isomerism due to restricted rotation around the aryl-morpholinone bond. Nuclear Overhauser Effect Spectroscopy (NOESY) studies reveal hindered rotation at room temperature, resulting in distinguishable rotamers observable in high-resolution NMR (500 MHz) but coalescing at elevated temperatures (>60°C) [3].
The carbonyl orientation relative to the aniline ring creates a pseudo-chiral environment complicating chromatographic resolution. Method development studies demonstrated that conventional chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) fail to resolve these conformational isomers, whereas phenyl-hexyl modified silica columns achieve partial separation under specific mobile phase conditions (10mM ammonium acetate:acetonitrile, 85:15 v/v) [3]. This behavior has significant implications for accurate quantification, as the rotamers exhibit different UV responses at standard detection wavelengths (250 nm).
Crystallization-induced stereochemical transformations present additional characterization complexities. When isolated from protic solvents (methanol/water), Impurity 6 forms hydrogen-bonded dimers with centrosymmetric crystal packing (P2₁/c space group), while aprotic solvents (acetonitrile) yield monomeric structures with altered solid-state conformations. These polymorphs demonstrate distinct dissolution profiles that impact solubility assessments during purification process development [7].
The presence of electron-donating (amine) and electron-withdrawing (carbonyl) groups in para-orientation creates a push-pull system complicating electronic structure characterization. Density Functional Theory (DFT) calculations reveal significant quinoidal character in the phenyl ring, with bond alternation reducing by 18% compared to standard aniline derivatives. This electronic delocalization explains the compound's unusual stability against oxidative degradation despite containing a primary aromatic amine functionality [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0